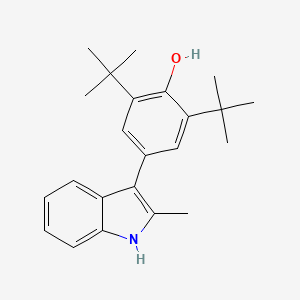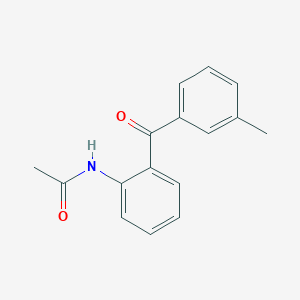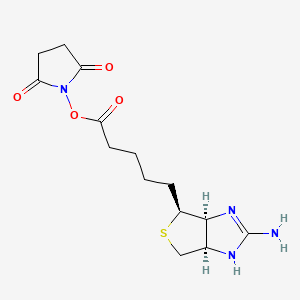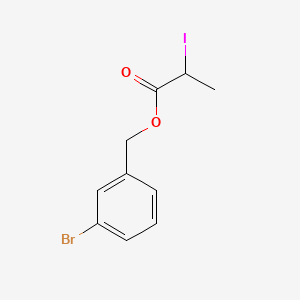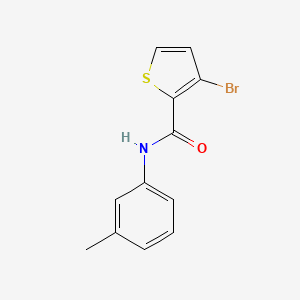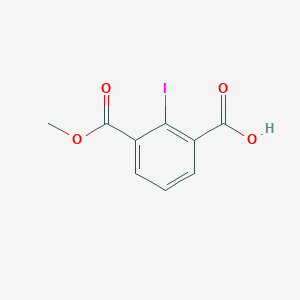
2-Iodo-3-(methoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7IO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-(methoxycarbonyl)benzoic acid typically involves the iodination of 3-(methoxycarbonyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds are commonly produced through coupling reactions.
Scientific Research Applications
2-Iodo-3-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-3-(methoxycarbonyl)benzoic acid in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the iodine and methoxycarbonyl groups. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates .
Comparison with Similar Compounds
- 2-Iodo-3-methylbenzoic acid
- 2-Iodo-3-nitrobenzoic acid
- 2-Iodo-3-chlorobenzoic acid
Comparison: Compared to its analogs, 2-Iodo-3-(methoxycarbonyl)benzoic acid is unique due to the presence of the methoxycarbonyl group, which enhances its reactivity and versatility in synthetic applications. The electron-withdrawing nature of the methoxycarbonyl group makes it more reactive in electrophilic aromatic substitution and coupling reactions .
Properties
CAS No. |
106589-19-9 |
|---|---|
Molecular Formula |
C9H7IO4 |
Molecular Weight |
306.05 g/mol |
IUPAC Name |
2-iodo-3-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H7IO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
YCNZKJMADITTNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
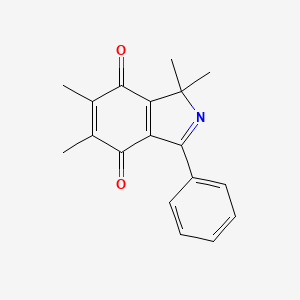
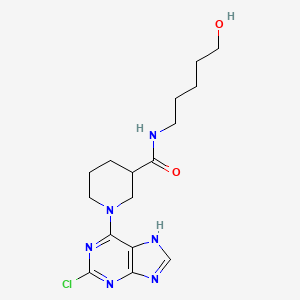
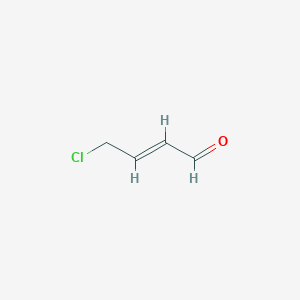

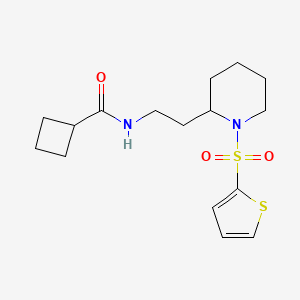
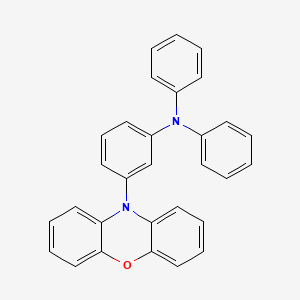
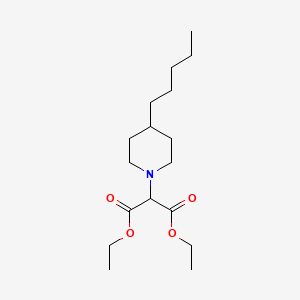
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)
